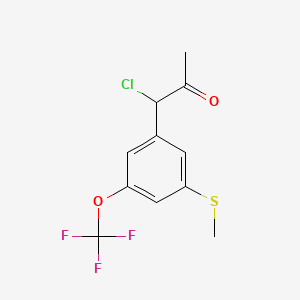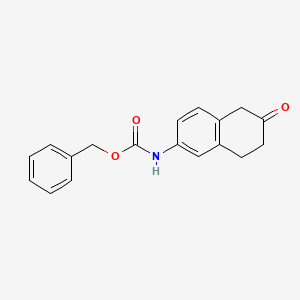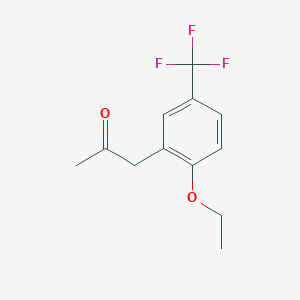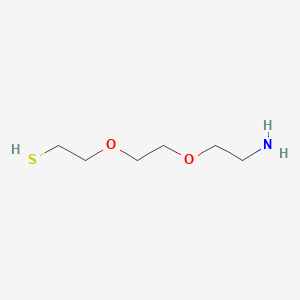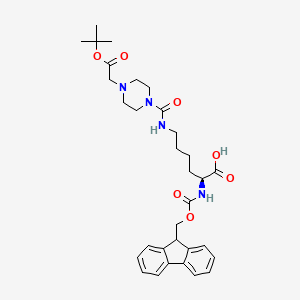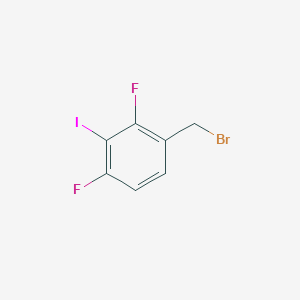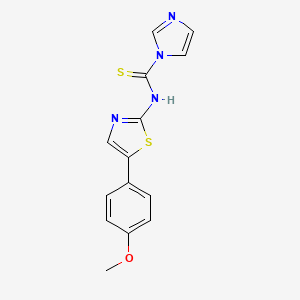
N-(5-(4-methoxyphenyl)thiazol-2-yl)-1H-imidazole-1-carbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-(4-methoxyphenyl)thiazol-2-yl)-1H-imidazole-1-carbothioamide is a complex organic compound that features a thiazole ring and an imidazole ring. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmacologically active molecules. The presence of a methoxyphenyl group further enhances its potential for diverse chemical reactivity and biological interactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(4-methoxyphenyl)thiazol-2-yl)-1H-imidazole-1-carbothioamide typically involves multi-step procedures. One common method includes the reaction of 5-(4-methoxyphenyl)thiophen-2-amine with substituted aromatic carbonyl halides in the presence of coupling reagents like CDI (carbonyldiimidazole) and Et3N (triethylamine) under reflux conditions . The reaction conditions often require controlled temperatures and the use of dry solvents to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(5-(4-methoxyphenyl)thiazol-2-yl)-1H-imidazole-1-carbothioamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
N-(5-(4-methoxyphenyl)thiazol-2-yl)-1H-imidazole-1-carbothioamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of N-(5-(4-methoxyphenyl)thiazol-2-yl)-1H-imidazole-1-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-methyl-5-(4-(substituted phenylamino)methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)thiazol-2-yl)benzamides
- 5-(4-methoxyphenyl)thiophen-2-amine derivatives
Uniqueness
N-(5-(4-methoxyphenyl)thiazol-2-yl)-1H-imidazole-1-carbothioamide is unique due to its specific combination of thiazole and imidazole rings, along with the methoxyphenyl group. This unique structure contributes to its diverse chemical reactivity and potential for various biological activities, distinguishing it from other similar compounds.
Propiedades
Fórmula molecular |
C14H12N4OS2 |
|---|---|
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
N-[5-(4-methoxyphenyl)-1,3-thiazol-2-yl]imidazole-1-carbothioamide |
InChI |
InChI=1S/C14H12N4OS2/c1-19-11-4-2-10(3-5-11)12-8-16-13(21-12)17-14(20)18-7-6-15-9-18/h2-9H,1H3,(H,16,17,20) |
Clave InChI |
LZNSBKRVTSLHIE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CN=C(S2)NC(=S)N3C=CN=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


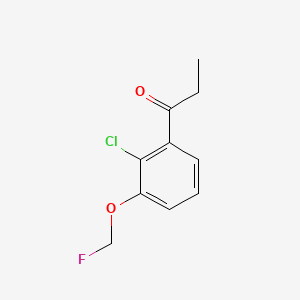
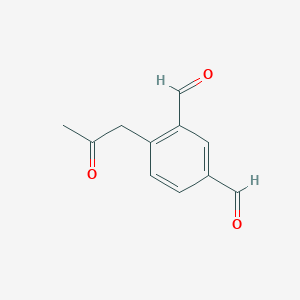

![6-(4-(Azetidin-3-yloxy)benzyl)-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B14048537.png)
![7-Bromoimidazo[1,2-A]pyridin-5-amine](/img/structure/B14048542.png)
![[2,2'-Bifuran]-5,5'-diyldimethanamine](/img/structure/B14048548.png)
